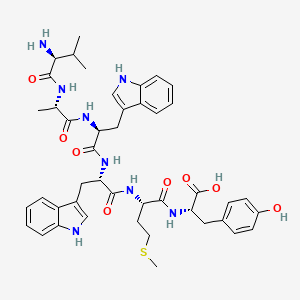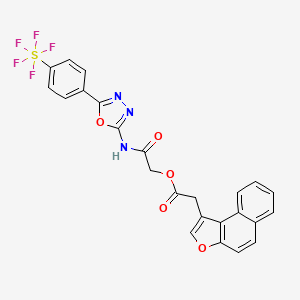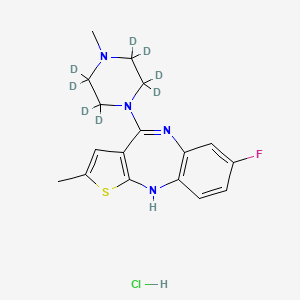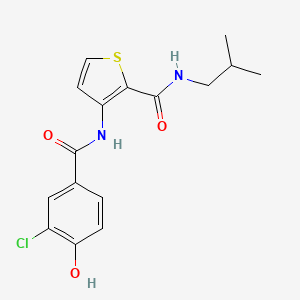![molecular formula C50H62N14O6S2 B12370657 (2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)
(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACBI3 is a small molecule compound known for its ability to degrade oncogenic KRAS proteins. It is a pan-KRAS degrader, meaning it can target and degrade multiple KRAS mutations, which are commonly found in various cancers . The molecular formula of ACBI3 is C₅₀H₆₂N₁₄O₆S₂, and it has a molecular weight of 1019.25 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACBI3 involves multiple steps, starting from intermediate compounds. The key intermediates include compounds E-10c, K-13a, and A-4e. The final product, ACBI3, is obtained through a series of chemical reactions involving these intermediates .
Industrial Production Methods
Industrial production of ACBI3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions, storage at specific temperatures, and formulation for in vivo experiments .
化学反応の分析
Types of Reactions
ACBI3 undergoes various chemical reactions, including:
Oxidation: ACBI3 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ACBI3 into reduced forms.
Substitution: ACBI3 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving ACBI3 include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80. These reagents are used under specific conditions to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of ACBI3 depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs .
科学的研究の応用
ACBI3 has a wide range of scientific research applications, particularly in the field of cancer research. It is used to study the degradation of oncogenic KRAS proteins, which are implicated in various cancers such as lung, colorectal, and pancreatic cancers . ACBI3 has shown promising results in inhibiting the growth of cancer cell lines driven by KRAS mutations and inducing tumor regression in vivo . Additionally, it is used in drug discovery and development to explore new therapeutic strategies for targeting KRAS-driven cancers .
作用機序
ACBI3 exerts its effects by targeting and degrading oncogenic KRAS proteins. The compound forms a ternary complex with KRAS and the von Hippel-Lindau (VHL) protein, leading to the ubiquitination and subsequent degradation of KRAS . This degradation results in the inhibition of KRAS-driven signaling pathways, thereby suppressing cancer cell growth and proliferation .
類似化合物との比較
Similar Compounds
Similar compounds to ACBI3 include other KRAS degraders and inhibitors such as compound 3 and compound 4 . These compounds also target KRAS proteins but may differ in their potency and spectrum of activity.
Uniqueness of ACBI3
ACBI3 is unique in its ability to degrade a wide range of KRAS mutations, including those not yet tractable by inhibitors . This broad-spectrum activity makes ACBI3 a valuable tool in cancer research and drug development. Compared to other KRAS degraders, ACBI3 has shown more profound and sustained pathway modulation across various KRAS mutant cell lines .
特性
分子式 |
C50H62N14O6S2 |
|---|---|
分子量 |
1019.3 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H62N14O6S2/c1-29(2)42(47(68)63-25-34(66)22-38(63)46(67)55-37(27-65)32-11-13-33(14-12-32)43-31(4)54-28-71-43)64-26-40(58-60-64)69-21-7-6-18-61-19-9-20-62(30(3)24-61)49-53-17-15-36(56-49)45-57-48(70-59-45)50(5)16-8-10-39-41(50)35(23-51)44(52)72-39/h11-15,17,26,28-30,34,37-38,42,65-66H,6-10,16,18-22,24-25,27,52H2,1-5H3,(H,55,67)/t30-,34+,37-,38-,42-,50-/m0/s1 |
InChIキー |
DQRZNYPHOWVXPQ-YDUPODKQSA-N |
異性体SMILES |
C[C@H]1CN(CCCN1C2=NC=CC(=N2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C)CCCCOC6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O |
正規SMILES |
CC1CN(CCCN1C2=NC=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)CCCCOC6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


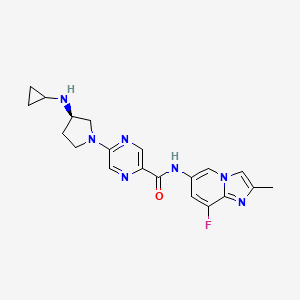

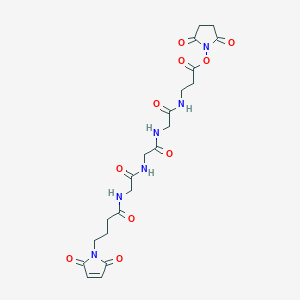
![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)
